Upamostat - 590368-25-5

Upamostat

Catalog Number: EVT-2943402
CAS Number: 590368-25-5
Molecular Formula: C32H47N5O6S
Molecular Weight: 629.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Upamostat, chemically named as (2S)-5-(aminomethyl)-N-[(2,4,6-triisopropylphenyl)sulfonyl]hexanediamidohydroxamate, is a synthetic small-molecule serine protease inhibitor prodrug. [] It primarily targets the human urokinase plasminogen activator (uPA) system. [] Upamostat is recognized as a second-generation serine protease inhibitor. [] Its primary mechanism involves inhibiting several serine proteases, with a particular focus on uPA, a key enzyme involved in extracellular matrix degradation, tumor cell migration, and proliferation. [] This inhibition makes Upamostat a potential candidate for anti-neoplastic and anti-metastatic studies. [] In research, Upamostat serves as a valuable tool for investigating processes related to tumor growth, metastasis, and angiogenesis.

Overview

Upamostat, also known as WX-671, is a synthetic serine protease inhibitor primarily targeting the urokinase-type plasminogen activator. It has garnered attention for its potential therapeutic applications, particularly in oncology and viral infections such as COVID-19. Upamostat inhibits the activity of urokinase, which plays a crucial role in various physiological processes, including fibrinolysis and tissue remodeling, and is implicated in cancer metastasis and progression.

Source

Upamostat was developed through a series of modifications to existing protease inhibitors, leveraging insights from structure-based drug design. Its development is rooted in the need for effective inhibitors of urokinase-type plasminogen activator to mitigate its role in cancer and other diseases.

Classification

Upamostat is classified as a serine protease inhibitor, specifically targeting the urokinase-type plasminogen activator. It falls under the broader category of peptidomimetic compounds, which are designed to mimic peptide structures while enhancing stability and bioavailability.

Synthesis Analysis

Methods

The synthesis of upamostat involves multiple steps, primarily utilizing solid-phase peptide synthesis techniques. The key steps include:

  1. Peptide Chain Assembly: The peptide sequences are constructed using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis protocols.
  2. Coupling Reactions: The peptide sequences are coupled with various bioisosteres to enhance their inhibitory properties.
  3. Final Modifications: Post-synthesis modifications involve deprotection and purification steps using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final compound.

Technical Details

The synthesis typically includes:

  • Use of coupling reagents such as pyridinium 3-oxide hexafluorophosphate to facilitate peptide bond formation.
  • Sequential addition of amino acid residues while ensuring proper protection of reactive side chains.
  • Final purification steps that ensure high purity and yield of upamostat.
Molecular Structure Analysis

Structure

Upamostat's molecular structure features a peptidomimetic backbone designed to mimic natural substrates of serine proteases. The compound incorporates a ketobenzothiazole moiety, which serves as a warhead for covalent interactions with the target enzyme.

Data

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: 367.42 g/mol
  • Key Functional Groups: Includes amide bonds, aromatic rings, and a ketone group that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Upamostat primarily engages in reversible inhibition reactions with urokinase-type plasminogen activator. The mechanism involves the formation of a non-covalent complex between the inhibitor and the active site of the enzyme.

Technical Details

  1. Inhibition Assays: The inhibitory potency is often assessed using fluorometric or colorimetric assays, measuring the reaction rates with specific substrates.
  2. Kinetic Parameters: The inhibition constants (K_i) are calculated using the Cheng–Prusoff equation based on observed rates from these assays.
Mechanism of Action

Process

Upamostat inhibits urokinase-type plasminogen activator by binding to its active site, preventing substrate access and subsequent proteolytic activity. This inhibition disrupts pathways involved in fibrinolysis and cellular migration associated with tumor metastasis.

Data

  • IC₅₀ Values: Experimental studies have reported IC₅₀ values in the micromolar range, indicating significant potency against urokinase-type plasminogen activator.
  • Selectivity: Upamostat exhibits selectivity for urokinase over other serine proteases, which is crucial for minimizing side effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Upamostat shows variable solubility in aqueous solutions depending on pH and formulation conditions.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as light and temperature.
  • pKa Values: Relevant pKa values indicate its ionization state under physiological conditions, affecting its absorption and distribution.
Applications

Scientific Uses

Upamostat has been investigated for several applications:

  • Oncology: As an adjunct therapy in cancer treatment to inhibit metastasis by targeting urokinase-type plasminogen activator.
  • Virology: Explored as a treatment option for COVID-19 due to its ability to inhibit host proteases critical for viral entry.
  • Research Tool: Utilized in studies investigating the role of serine proteases in various biological processes and disease states.
Structural Biology and Molecular Design of Upamostat

Prodrug Activation and Metabolic Conversion to WX-UK1

Upamostat (WX-671, Mesupron®) is an orally bioavailable amidoxime prodrug designed for selective metabolic conversion to its active moiety, WX-UK1, a potent serine protease inhibitor. This activation is catalyzed primarily by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system, a molybdenum-containing reductase complex. The mARC enzymes function in concert with electron transport partners—cytochrome b~5~ and NADH cytochrome b~5~ reductase—to reduce the N-hydroxylated prodrug (amidoxime) to its active amidine form (WX-UK1) [1] [2].

Table 1: Enzymatic System Responsible for Upamostat Activation

ComponentFunctionRole in Upamostat Activation
mARC-1/2Molybdenum-dependent reductaseCatalyzes N-reduction of amidoxime to amidine
Cytochrome b~5~Electron carrierTransfers electrons from NADH to mARC
NAH cytochrome b~5~ reductaseOxidoreductaseProvides reducing equivalents (NADH → cytochrome b~5~)

This reductive metabolism occurs predominantly in hepatic and extrahepatic tissues, resulting in sustained systemic exposure of WX-UK1. In vitro studies using human and porcine subcellular fractions confirm that mARC-dependent reduction is indispensable for generating the pharmacologically active species. The metabolic pathway ensures targeted delivery of WX-UK1 while circumventing first-pass metabolism challenges associated with direct amidine administration [1] [4]. Key pharmacokinetic attributes include:

  • Rapid conversion (T~max~ of WX-UK1: 2–4 hours post-Upamostat dosing).
  • High fecal excretion of WX-UK1, indicating relevance for gastrointestinal malignancies [2] [8].

Structural Optimization for Serine Protease Inhibition

Upamostat’s molecular design centers on a 3-amidinophenylalanine core modified with masking groups to enhance oral bioavailability. The prodrug features:

  • A hydroxyamidine moiety (-C(=NOH)NH~2~) that is enzymatically reduced to the active amidine (-C(=NH)NH~2~) in WX-UK1.
  • Bulky sulfonamide and ethoxycarbonylpiperazine substituents (e.g., 2,4,6-triisopropylphenylsulfonyl) that shield the amidoxime group, improving metabolic stability and membrane permeability [4] [8].

Table 2: Structural Features of Upamostat vs. Active Metabolite WX-UK1

Structural ElementUpamostat (Prodrug)WX-UK1 (Active Form)Functional Impact
Amidine GroupHydroxyamidine (-C(=NOH)NH~2~)Amidininum (-C(=NH)NH~2~⁺)Enables mARC-mediated activation
Aromatic SystemPhenylalanine-derived scaffoldRetained phenylalanine coreMaintains uPA S1 pocket binding affinity
Sulfonamide Substituent2,4,6-TriisopropylphenylsulfonylIdenticalShields active site; enhances lipophilicity
Polar TailEthoxycarbonylpiperazineEthoxycarbonylpiperazineBalances solubility and cell penetration

WX-UK1 inhibits serine proteases by competitive binding at the catalytic site. Its optimized structure exploits key interactions:

  • Salt bridge formation between the amidinium group of WX-UK1 and Asp189 at the base of the S1 pocket of uPA.
  • Hydrogen bonding with Ser190, a residue conserved in trypsin-like serine proteases (e.g., uPA, matriptase) but absent in coagulation proteases like thrombin.
  • Hydrophobic filling of the S1β subsite by the triisopropylphenyl group, conferring selectivity over other serine proteases [3] [10].

This optimization achieves a balance between inhibitory potency (uPA IC~50~: 10–50 nM) and oral bioavailability, addressing limitations of early amidine-based inhibitors that suffered from poor pharmacokinetics [3] [8].

Pharmacophore Modeling of uPA-Targeted Binding

Pharmacophore modeling of WX-UK1 reveals a tripartite motif critical for high-affinity uPA inhibition:

  • Positively charged amidinium center: Serves as the P1 group, forming an ionic bond with Asp189 in uPA’s S1 specificity pocket.
  • Hydrophobic sulfonamide substituent: Occupies the S1β subsite (lined by Gln192, Lys143, Ser146), a region less conserved in non-target proteases.
  • Piperazine-carboxylate linker: Positions the P1 and hydrophobic groups optimally while allowing water-mediated hydrogen bonds with the oxyanion hole (Gly193, Ser195) [3] [7] [10].

Table 3: Pharmacophore Elements and Their Roles in uPA Binding

Pharmacophore ElementuPA Binding Site InteractionContribution to Affinity/Selectivity
Amidinium (P1)Salt bridge with Asp189High-affinity anchoring (ΔG~contrib~: −4.2 kcal/mol)
Triisopropylphenyl (S1β)Van der Waals contacts with Gln192/Lys143Selectivity over thrombin (lacks S1β pocket)
Carbonyl oxygenHydrogen bond with Gly193 backbone NHStabilizes oxyanion hole conformation
Piperazine nitrogenWater-mediated H-bond with Ser195Augments binding energy

Molecular dynamics simulations corroborate that WX-UK1’s binding disrupts uPA’s catalytic triad (His57-Asp102-Ser195) by:

  • Displacing the catalytic water molecule.
  • Inducing a conformational shift in His57, further perturbing proton transfer capability [10].This binding mode is distinct from covalent inhibitors (e.g., nafamostat), as WX-UK1 acts reversibly, reducing off-target risks [10].

Properties

CAS Number

590368-25-5

Product Name

Upamostat

IUPAC Name

ethyl 4-[(2S)-3-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate

Molecular Formula

C32H47N5O6S

Molecular Weight

629.82

InChI

InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34-40)35-44(41,42)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35,40H,8,12-15,17H2,1-7H3,(H2,33,34)/t28-/m0/s1

InChI Key

HUASEDVYRABWCV-NDEPHWFRSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.